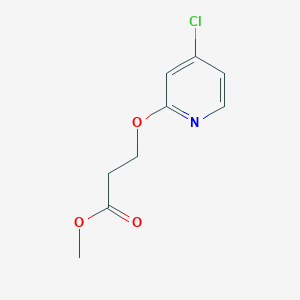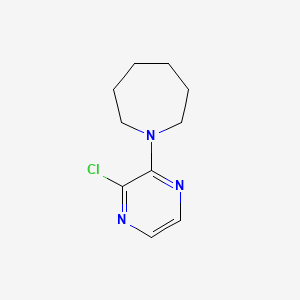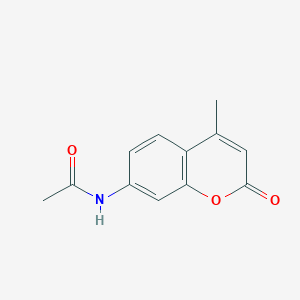![molecular formula C7H8BrN3 B11891542 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol es un compuesto heterocíclico que pertenece a la clase de triazoles. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6 y un grupo metilo en la posición 1 del sistema de anillo benzo[d][1,2,3]triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol típicamente implica la ciclación de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 6-bromo-1-metilbenzotriazol con reactivos adecuados para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno o etanol y catalizadores como complejos de paladio o cobre .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación por recristalización o cromatografía para obtener el producto final con las especificaciones deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para formar derivados reducidos.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como la azida de sodio o el cianuro de potasio en solventes polares como el dimetilsulfóxido (DMSO).
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados azido o ciano, mientras que la oxidación puede producir óxidos .
Aplicaciones Científicas De Investigación
6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de células microbianas interfiriendo con sus vías metabólicas .
Compuestos similares:
- 6-Bromo-1-metilbenzotriazol
- 1-Metil-1H-benzo[d][1,2,3]triazol
- 6-Cloro-1-metil-1H-benzo[d][1,2,3]triazol
Comparación: En comparación con compuestos similares, 6-Bromo-1-metil-3a,7a-dihidro-1H-benzo[d][1,2,3]triazol es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de bromo puede mejorar la capacidad del compuesto para participar en reacciones de sustitución y también puede afectar su afinidad de unión a dianas biológicas .
Comparación Con Compuestos Similares
- 6-Bromo-1-methylbenzotriazole
- 1-Methyl-1H-benzo[d][1,2,3]triazole
- 6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole
Comparison: Compared to similar compounds, 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets .
Propiedades
Fórmula molecular |
C7H8BrN3 |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
6-bromo-1-methyl-3a,7a-dihydrobenzotriazole |
InChI |
InChI=1S/C7H8BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4,6-7H,1H3 |
Clave InChI |
BPJZJNVDOMURJA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C=C(C=CC2N=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)




![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)





![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)

